molecular formula C10H4ClFN2 B13696422 1-Chloro-7-fluoroisoquinoline-8-carbonitrile

1-Chloro-7-fluoroisoquinoline-8-carbonitrile

Cat. No.: B13696422
M. Wt: 206.60 g/mol
InChI Key: PVPHQQLHBYSODH-UHFFFAOYSA-N
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Description

1-Chloro-7-fluoroisoquinoline-8-carbonitrile is a heterocyclic compound with the chemical formula C10H4ClFN2 It is a derivative of isoquinoline, a bicyclic aromatic compound containing a benzene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-fluoroisoquinoline-8-carbonitrile typically involves the chlorination and fluorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents at the desired positions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-7-fluoroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or iodine in the presence of Lewis acids.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Chloro-7-fluoroisoquinoline-8-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-7-fluoroisoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the interactions involved.

Comparison with Similar Compounds

    1-Chloroisoquinoline: Lacks the fluoro substituent, which can affect its reactivity and applications.

    7-Fluoroisoquinoline:

    1-Chloro-7-fluoroquinoline: A related compound with a different ring structure, which can influence its chemical behavior and applications.

Uniqueness: 1-Chloro-7-fluoroisoquinoline-8-carbonitrile is unique due to the presence of both chloro and fluoro substituents, which can enhance its reactivity and versatility in various chemical reactions and applications. The combination of these substituents allows for the fine-tuning of the compound’s properties for specific research and industrial purposes.

Properties

Molecular Formula

C10H4ClFN2

Molecular Weight

206.60 g/mol

IUPAC Name

1-chloro-7-fluoroisoquinoline-8-carbonitrile

InChI

InChI=1S/C10H4ClFN2/c11-10-9-6(3-4-14-10)1-2-8(12)7(9)5-13/h1-4H

InChI Key

PVPHQQLHBYSODH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2Cl)C#N)F

Origin of Product

United States

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